molecular formula C12H11N5O2S B5869376 N-(2-furylmethyl)-2-[5-(2-thienyl)-2H-tetrazol-2-yl]acetamide

N-(2-furylmethyl)-2-[5-(2-thienyl)-2H-tetrazol-2-yl]acetamide

Cat. No. B5869376
M. Wt: 289.32 g/mol
InChI Key: YAGAIXATBKGKBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-furylmethyl)-2-[5-(2-thienyl)-2H-tetrazol-2-yl]acetamide, commonly known as FTA, is a chemical compound that has been of great interest in scientific research due to its unique properties. FTA is a tetrazole-based compound that has been synthesized using various methods. Its mechanism of action is still not fully understood, but it has been shown to have biochemical and physiological effects that make it a promising candidate for further research.

Mechanism of Action

The mechanism of action of FTA is still not fully understood. However, it has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and acetylcholinesterase (AChE). It has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
FTA has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of prostaglandins, which are responsible for inflammation. FTA has also been shown to inhibit the growth of cancer cells by inducing apoptosis. In addition, FTA has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using FTA in lab experiments is its low toxicity. FTA has been shown to have low toxicity in animal models, which makes it a promising candidate for further research. However, one of the limitations of using FTA in lab experiments is its low solubility in water, which can make it difficult to administer.

Future Directions

There are several future directions for research on FTA. One potential area of research is the development of FTA-based drugs for the treatment of cancer and neurological disorders. Another potential area of research is the investigation of the mechanism of action of FTA, which could lead to the development of new drugs with similar properties. Finally, further research is needed to determine the safety and efficacy of FTA in humans.

Synthesis Methods

FTA can be synthesized using various methods, but the most commonly used method is the reaction between 2-thienylhydrazine and 2-furylacetic acid, followed by the reaction with sodium azide and acetic anhydride. The final product is obtained by the reaction of the intermediate product with ammonia and acetic acid. The purity of the final product can be improved by recrystallization from ethanol.

Scientific Research Applications

FTA has been extensively studied for its potential use in various scientific fields. It has been shown to have antimicrobial, antifungal, and anticancer properties. FTA has also been studied for its potential use as an anti-inflammatory agent and as a treatment for neurological disorders such as Alzheimer's disease.

properties

IUPAC Name

N-(furan-2-ylmethyl)-2-(5-thiophen-2-yltetrazol-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5O2S/c18-11(13-7-9-3-1-5-19-9)8-17-15-12(14-16-17)10-4-2-6-20-10/h1-6H,7-8H2,(H,13,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAGAIXATBKGKBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)CN2N=C(N=N2)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

12.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24804913
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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